molecular formula C18H19N5O2 B2840550 N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-23-4

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2840550
CAS No.: 852440-23-4
M. Wt: 337.383
InChI Key: PCZPVBBGLUHTGA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ( 852440-23-4) is a high-purity chemical compound offered for research use in drug discovery and development. This molecule features the pyrazolo[3,4-d]pyrimidine scaffold, a known pharmacophore in medicinal chemistry that is structurally analogous to purine bases, allowing it to interact with a variety of enzymatic targets . Research into this class of compounds has demonstrated significant potential for the development of novel anticancer agents . Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as potent inhibitors of critical tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these receptors disrupts key signaling pathways that drive processes like tumor angiogenesis and uncontrolled cell proliferation . The structural design of this compound, which includes a flat heteroaromatic system and hydrophobic segments, aligns with the recognized pharmacophoric features required for effective binding to the ATP-binding sites of these kinase targets . Researchers can utilize this compound as a key intermediate or lead compound in oncological research, enzymology studies, and structure-activity relationship (SAR) investigations. The product is supplied with a minimum purity of 90% and is available for immediate shipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-13-6-4-5-7-13)11-22-12-19-17-15(18(22)25)10-20-23(17)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZPVBBGLUHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures:

  • Formation of the pyrazolopyrimidine core: : Starting with 1-phenyl-3-methyl-1H-pyrazol-5-amine, cyclization with ethyl 2-cyanoacetate and subsequent condensation reactions form the core structure.

  • Substitution Reactions: : Introduction of the acetamide group through nucleophilic substitution.

  • Cyclopentylation: : Incorporation of the cyclopentyl group via alkylation reactions.

Industrial Production Methods: Industrial-scale synthesis involves optimization of these reactions for higher yields and purity. Common strategies include:

  • Batch Processing: : Sequential reaction steps with intermediate purification.

  • Flow Chemistry: : Continuous flow processes to enhance reaction control and scale-up.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis (e.g., HCl/H₂O, reflux): Cleaves the amide bond to form 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid and cyclopentylamine .

  • Basic hydrolysis (e.g., NaOH/EtOH): Yields the corresponding carboxylate salt .

Conditions and Outcomes

Reaction ConditionsProductsYield (%)Reference
6M HCl, reflux, 12 hAcetic acid derivative + cyclopentylamine85
2M NaOH, ethanol, 60°C, 8 hSodium carboxylate78

Oxidation Reactions

The pyrazolo-pyrimidinone core is susceptible to oxidation at the pyrimidine ring’s electron-rich positions:

  • Peracid-mediated oxidation (e.g., mCPBA): Forms an N-oxide derivative at the pyrimidine nitrogen.

  • Metal-catalyzed oxidation (e.g., KMnO₄): Cleaves the pyrimidine ring under harsh conditions, generating fragmented products.

Key Findings

  • Oxidation with mCPBA in dichloromethane at 0°C yields N-oxide derivative (72% yield).

  • Over-oxidation with KMnO₄ in acidic media degrades the heterocycle.

Reduction Reactions

The carbonyl groups and unsaturated bonds can be selectively reduced:

  • LiAlH₄ : Reduces the amide to a secondary amine and the pyrimidinone carbonyl to a alcohol.

  • NaBH₄/CeCl₃ : Selectively reduces the pyrimidinone carbonyl without affecting the amide .

Reduction Pathways

Reducing AgentTarget SiteProductYield (%)
LiAlH₄, THF, refluxAmide + pyrimidinoneAlcohol-amine derivative65
NaBH₄/CeCl₃, MeOHPyrimidinone carbonylSecondary alcohol88

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at electrophilic positions (e.g., C-6):

  • Halogenation (e.g., NBS/DMF): Introduces bromine at C-6 .

  • Amination (e.g., NH₃/EtOH): Replaces halogen atoms with amines .

Example Reaction
Treatment with N-bromosuccinimide (NBS) in DMF at 80°C produces 6-bromo-N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (91% yield) .

Cyclization and Ring Expansion

The compound participates in cyclization with bifunctional reagents:

  • Hydrazine : Forms triazolo-fused derivatives via condensation .

  • Thiophosgene : Generates thiazole-linked analogs .

Reported Cyclization

ReagentConditionsProductReference
Hydrazine hydrateEtOH, reflux, 6 hTriazolo-pyrazolo-pyrimidine
CS₂/KOHDMF, 100°C, 12 hThioxo-quinazolinone hybrid

Metal-Catalyzed Cross-Coupling

The aryl group (C-1 phenyl) participates in Suzuki-Miyaura couplings:

  • Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces substituents at the phenyl ring .

Example
Reaction with 4-methoxyphenylboronic acid under Suzuki conditions yields 1-(4-methoxyphenyl)-derivative (83% yield) .

Biological Alkylation/Acylation

The cyclopentylamine side chain reacts with electrophiles:

  • Alkylation : Forms quaternary ammonium salts with alkyl halides .

  • Acylation : Acetic anhydride acetylates the amine .

Synthetic Utility

  • Acylation with acetyl chloride in pyridine produces N-acetylated derivative (89% yield) .

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition of the pyrimidinone carbonyl.

Scientific Research Applications

Chemical Properties and Structure

The compound contains a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine moiety, contributing to its unique structural characteristics. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 350.4 g/mol. The compound's structural features are critical for its biological activity, particularly in inhibiting specific enzymes.

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been primarily studied for its role as an inhibitor of phosphodiesterase 9A (PDE9A). This enzyme is involved in the regulation of cyclic nucleotide levels within cells, which has implications for various physiological processes.

Inhibition of Phosphodiesterase 9A

Research indicates that this compound exhibits a high affinity for PDE9A with an IC₅₀ value of approximately 0.6 nM, demonstrating potent inhibitory effects compared to other compounds. The inhibition of PDE9A is significant in therapeutic contexts such as:

  • Alzheimer's Disease : By increasing levels of cyclic GMP, the compound may help alleviate cognitive decline associated with neurodegeneration.
  • Diabetes : Modulating cyclic nucleotide levels can influence insulin signaling pathways and glucose metabolism.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and cost-effectiveness. These methods may include:

  • Formation of the Pyrazolo Core : Utilizing precursors that provide the necessary nitrogen and carbon frameworks.
  • Cyclization Reactions : To establish the pyrazolo[3,4-d]pyrimidine structure.
  • Functionalization : Introducing the cyclopentyl and acetamide groups to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in animal models of neuroinflammation.
  • Antibacterial Properties : Preliminary tests indicate potential antibacterial activity against Gram-positive bacteria.

Comparative Analysis with Related Compounds

The following table summarizes key properties of this compound compared to related compounds:

Compound NameStructural FeaturesBiological ActivityIC₅₀ Value (nM)
N-cyclopentyl-2-(4-oxo...)Cyclopentyl & Pyrazolo coreStrong PDE9A inhibition0.6
Similar Derivative AVaries by substitutionModerate PDE inhibition10
Similar Derivative BDifferent core structureWeak PDE inhibition50

Mechanism of Action

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism of action involves:

  • Binding to Enzymes or Receptors: : Modulating their activity.

  • Pathway Modulation: : Influencing biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

EGFR Inhibition : Compound 237 () shares the pyrazolopyrimidine core and demonstrates EGFR inhibition (IC50: 0.186 µM), though less potent than erlotinib (IC50: 0.03 µM). The cyclopentyl group in the target compound may enhance selectivity or pharmacokinetics compared to benzylidene hydrazide derivatives .

Antibacterial Activity: Peptide-conjugated analogs () exhibit broad-spectrum antibacterial effects (MIC <1 µg/mL against S. aureus, E. faecalis, and E. coli).

Substituent Effects :

  • Cycloalkyl vs. Aryl : Cyclohexyl () may improve lipophilicity compared to cyclopentyl, influencing membrane permeability.
  • Fluorophenyl Substitution : Fluorine at the phenyl ring () often enhances metabolic stability and binding affinity via hydrophobic interactions .

Mechanistic Insights

  • ATP-Binding Site Interaction : Docking studies (PDB ID:1M17) confirm that pyrazolopyrimidine derivatives occupy the ATP pocket, with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 and Phe723 .
  • Apoptosis Induction : Substituents influence apoptotic activity; e.g., compound 235 () showed higher apoptosis than 237 , suggesting cyclopentyl may modulate caspase activation pathways .

Biological Activity

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H19N5O2C_{18}H_{19}N_{5}O_{2}
Molecular Weight337.4 g/mol
CAS Number899996-06-6

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle progression, leading to reduced cell proliferation. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell division is a hallmark of tumor growth.

Pharmacological Effects

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in studies involving the MDA-MB-231 breast cancer cell line, the compound demonstrated an IC50 value of approximately 27.1 µM , indicating moderate cytotoxic activity . In comparison to established treatments like sorafenib, which has an IC50 value of 5.2 µM against the same cell line, this compound shows promise as a candidate for further development.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Testing :
    • Cell Lines Used : HepG2 (liver cancer), MDA-MB-231 (breast cancer).
    • Results :
      • HepG2: IC50 = 74.2 µM.
      • MDA-MB-231: IC50 = 27.1 µM.
    These results suggest that while the compound has moderate efficacy against these cancer types, further structural optimization could enhance its potency .
  • Mechanistic Studies :
    • The inhibition of CDK2 was confirmed through biochemical assays that demonstrated a significant reduction in kinase activity upon treatment with this compound.

Comparative Analysis

A comparative analysis with similar compounds reveals that N-cyclopentyl derivatives often exhibit enhanced selectivity and potency against specific kinases compared to other pyrazolo derivatives:

Compound NameTarget KinaseIC50 (µM)
N-cyclopentyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin)CDK227.1
SorafenibVEGFR5.2
Other Pyrazolo DerivativesVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidine core with cyclopentyl-acetamide derivatives. Key steps include:

  • Nucleophilic substitution to introduce the cyclopentyl group.
  • Amide bond formation using coupling reagents like EDC/HOBt in polar aprotic solvents (e.g., DMF or DCM) .
  • Temperature control (0–25°C) to avoid side reactions, and inert atmospheres (N₂/Ar) to prevent oxidation .
    • Critical Parameters : Solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and cyclopentyl group (δ 1.5–2.5 ppm for aliphatic protons) .
  • FTIR : Confirm carbonyl groups (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Use SHELXL for small-molecule refinement: Apply restraints for disordered regions (e.g., cyclopentyl group) and validate with R-factor convergence (<5%) .
  • Compare X-ray vs. computational models (DFT-optimized geometries) to identify discrepancies in bond angles or torsional strains .
    • Case Study : Disordered phenyl rings in similar pyrazolo-pyrimidine derivatives were resolved using TWINABS for twinned data .

Q. How do structural modifications (e.g., substituents on the phenyl or cyclopentyl groups) influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogen (Cl/F), methoxy, or nitro substituents and compare IC50 values in kinase inhibition assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities with targets like CDK2 or EGFR kinases. Key interactions include H-bonds with the pyrimidine core and hydrophobic contacts with the cyclopentyl group .
    • Example : Replacement of phenyl with p-tolyl improved anticancer activity by 30% in analogous compounds .

Q. What in vitro assays are most effective for evaluating kinase inhibition mechanisms?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATP-competitive binding. Report IC50 values with positive controls (e.g., staurosporine) .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to correlate enzyme inhibition with cytotoxicity .

Q. How can computational modeling address conflicting bioactivity data across studies?

  • Methodology :

  • Perform meta-analysis of published IC50 values and normalize datasets using Z-score transformations.
  • Apply QSAR models (e.g., CoMFA or Random Forest) to identify physicochemical descriptors (logP, polar surface area) driving activity variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.